molecular formula C13H12ClFN4 B5831102 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine

Cat. No.: B5831102
M. Wt: 278.71 g/mol
InChI Key: QKNBBCPWFWDTBX-QGMBQPNBSA-N
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Description

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 1st position, and a methyl group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further reacted with 4-fluorobenzaldehyde under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as an antiviral, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the target compound.

    4-fluorobenzaldehyde: Another precursor used in the synthesis.

    2,6-diamino-4-chloro-pyrimidine N-oxide: An intermediate in the synthetic route.

Uniqueness

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both chloro and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4/c1-8(10-3-5-11(15)6-4-10)18-19-13-7-12(14)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNBBCPWFWDTBX-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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